![molecular formula C14H24O2 B13980563 (2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one CAS No. 515178-90-2](/img/structure/B13980563.png)
(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone is a complex organic compound characterized by its unique structural features. This compound is notable for its cyclohexanone core, substituted with a hydroxy group and a cyclopropylmethyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves the use of oxidizing agents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Attachment of the Cyclopropylmethyl Group: This can be done via a Grignard reaction or other organometallic coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or KMnO4.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Corresponding ketone
Reduction: Corresponding alcohol
Substitution: Corresponding halides
Applications De Recherche Scientifique
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyclopropylmethyl group can interact with hydrophobic pockets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,6r)-2-{[(1r,2r)-2-methylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone
- (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-methoxy-3,3-dimethylcyclohexanone
Uniqueness
The unique combination of the hydroxy group and the cyclopropylmethyl group in (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone distinguishes it from similar compounds, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
515178-90-2 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(2S,6R)-2-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-hydroxy-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H24O2/c1-4-9-7-10(9)8-11-13(16)12(15)5-6-14(11,2)3/h9-12,15H,4-8H2,1-3H3/t9-,10-,11-,12-/m1/s1 |
Clé InChI |
NDKURADNEKTRBB-DDHJBXDOSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@H]1C[C@@H]2C(=O)[C@@H](CCC2(C)C)O |
SMILES canonique |
CCC1CC1CC2C(=O)C(CCC2(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


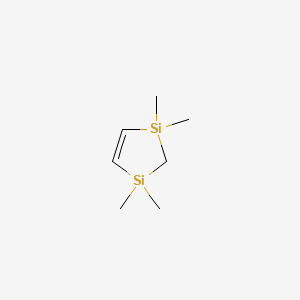
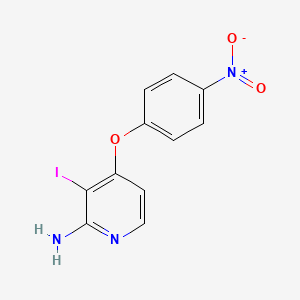
![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

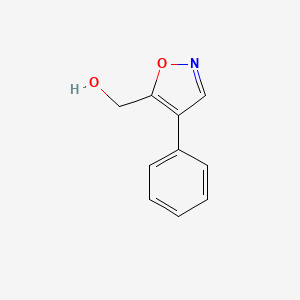


![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
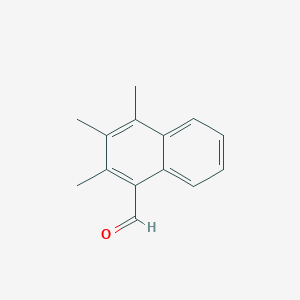
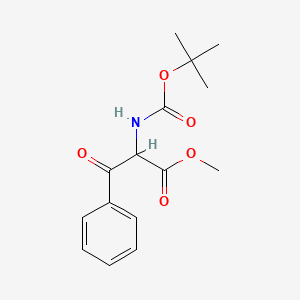
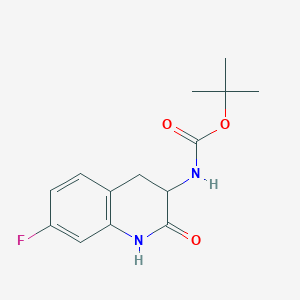

![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
